3-Heptanol 3-Heptanol 3-Heptanol is the main biotransformation product of n-heptane.
, also known as 3-heptanol or 3-hydroxyheptane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in fruits and herbs and spices. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 589-82-2
VCID: VC20864622
InChI: InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3
SMILES: CCCCC(CC)O
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol

3-Heptanol

CAS No.: 589-82-2

Cat. No.: VC20864622

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

3-Heptanol - 589-82-2

Specification

Description 3-Heptanol is the main biotransformation product of n-heptane.
, also known as 3-heptanol or 3-hydroxyheptane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in fruits and herbs and spices. This makes a potential biomarker for the consumption of these food products.
CAS No. 589-82-2
Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
IUPAC Name heptan-3-ol
Standard InChI InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3
Standard InChI Key RZKSECIXORKHQS-UHFFFAOYSA-N
SMILES CCCCC(CC)O
Canonical SMILES CCCCC(CC)O

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